6,8-dichloro-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one
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Overview
Description
6,8-dichloro-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one is a synthetic flavonoid derivative known for its potential antiproliferative effects on cancer cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dichloro-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate substituted phenols with 6,8-dichloro-4H-chromen-4-one under specific reaction conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6,8-dichloro-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Potential therapeutic agent for treating prostate cancer due to its MAO-A inhibitory effects.
Industry: Possible applications in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of monoamine oxidase-A (MAO-A). By binding to the active site of MAO-A, it prevents the breakdown of monoamines, leading to increased levels of neurotransmitters. This mechanism is particularly relevant in the context of its antiproliferative effects on prostate cancer cells .
Comparison with Similar Compounds
Similar Compounds
6,8-dichloro-2-methylimidazo[1,2-b]pyridazine: Another compound with similar structural features but different biological activities.
Flavonoid derivatives: Compounds like KKR11, KKR20, and KKR7 have been studied for their MAO-A inhibitory effects and antiproliferative properties.
Uniqueness
6,8-dichloro-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one is unique due to its specific substitution pattern and its potent inhibitory effects on MAO-A, making it a promising candidate for further research and development in cancer therapy .
Biological Activity
Overview
6,8-Dichloro-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one is a synthetic flavonoid derivative recognized for its potential biological activities, particularly in the field of cancer research. This compound features a chromenone structure with two chlorine atoms at positions 6 and 8, and a 3,4,5-trimethoxyphenyl group at position 2. Its molecular formula is C18H14Cl2O5, with a molecular weight of approximately 359.18 g/mol.
The synthesis of this compound typically involves the condensation of substituted phenols with 6,8-dichloro-4H-chromen-4-one under specific conditions, often using potassium carbonate as a base and dimethylformamide (DMF) as a solvent at elevated temperatures. The presence of chlorine and methoxy groups enhances its lipophilicity and biological activity compared to similar compounds.
Antiproliferative Effects
One of the most significant areas of research surrounding this compound is its antiproliferative effects against cancer cells. In studies involving prostate cancer cell lines (LNCaP), this compound demonstrated an IC50 value of approximately 9.4 μM , indicating its effectiveness in inhibiting cell proliferation.
Inhibition of Monoamine Oxidase
The compound has also been evaluated for its inhibitory potential against human monoamine oxidase (MAO) isozymes. It was found to be among the top inhibitors for MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters and are implicated in various neurological disorders . The presence of chlorine atoms has been shown to enhance the inhibitory activity against MAO-B compared to non-substituted compounds .
While specific mechanisms for this compound remain largely unexplored, flavonoids are generally known for their antioxidant, anti-inflammatory, and anticancer properties. The unique substitution pattern in this compound may influence these activities significantly.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds structurally related to this compound:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
6-Chloro-2-(3-methoxyphenyl)-4H-chromen-4-one | One chlorine atom; fewer methoxy groups | Less potent in biological assays compared to the target compound |
6-Bromo-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one | Bromine substitution; two methoxy groups | Exhibits different reactivity patterns due to bromine |
2-(3-hydroxyphenyl)-4H-chromen-4-one | Hydroxy group instead of methoxy | Different biological activity profile; less lipophilic |
6-Methyl-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one | Methyl group instead of chlorine | Potentially lower toxicity but reduced activity |
Case Studies and Research Findings
Research indicates that flavonoids can modulate various cellular pathways involved in cancer progression. A study focusing on the antiproliferative effects of several flavonoid derivatives revealed that those with halogen substitutions exhibited enhanced activity due to increased lipophilicity and interaction with cellular membranes .
In another investigation into the structure-activity relationship (SAR) of chromenone derivatives, it was found that compounds with multiple methoxy groups alongside halogen substitutions had improved selectivity and potency against cancer cell lines .
Properties
IUPAC Name |
6,8-dichloro-2-(3,4,5-trimethoxyphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2O5/c1-22-15-4-9(5-16(23-2)18(15)24-3)14-8-13(21)11-6-10(19)7-12(20)17(11)25-14/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUZWUKUFPGOMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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